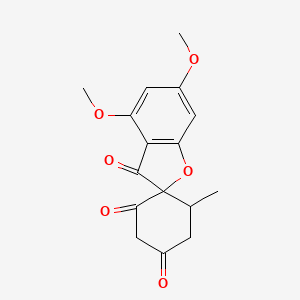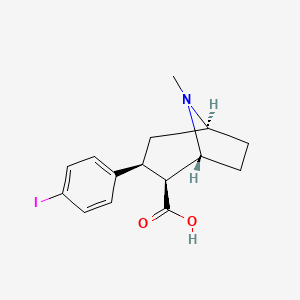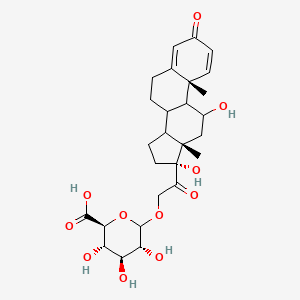
セコバルビタール-d5
概要
説明
セコバルビタール-d5は、バルビツール酸誘導体であるセコバルビタールの重水素化された形態です。 それは、特にガスクロマトグラフィー質量分析法(GC-MS)および液体クロマトグラフィー質量分析法(LC-MS)における生物学的サンプル中のセコバルビタールの定量化のために、さまざまな分析方法における内部標準として一般的に使用されます 。この化合物は、5つの水素原子を置換する5つの重水素原子の存在を特徴としており、その同定と定量化を支援する明確な質量差を提供します。
科学的研究の応用
Secobarbital-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of secobarbital and related compounds.
Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of secobarbital in biological systems.
Medicine: Employed in clinical toxicology and forensic analysis to detect and quantify secobarbital in biological samples.
Industry: Utilized in quality control and assurance processes in the pharmaceutical industry to ensure the accuracy and precision of analytical methods
作用機序
セコバルビタール-d5は、セコバルビタールの重水素化された形態であるため、セコバルビタールと同じ作用機序を共有しています。それは、GABA-A受容体におけるγ-アミノ酪酸(GABA)の活性を高めることによって、中枢神経系抑制薬として作用します。これにより、塩化物イオン流入が増加し、ニューロン膜の過分極とそれに続くニューロン活性の阻害につながります。 This compoundの重水素原子は、その薬理作用を大幅に変化させませんが、分析目的のために明確な質量差を提供します 。
類似の化合物との比較
This compoundは、次のような他の重水素化されたバルビツール酸と比較できます。
- フェノバルビタール-d5
- ペントバルビタール-d5
- ブタルビタール-d5
- アモバルビタール-d5
これらの化合物は、分析方法における内部標準としても使用されます。 This compoundの独自性は、セコバルビタールの定量化のための特定の用途にあり、さまざまな分析および研究設定で正確で信頼性の高い結果を提供します 。
Safety and Hazards
将来の方向性
A fast and simple dilute-and-shoot LC-MS/MS method has been developed to quantify five barbiturates, including secobarbital, in urine using a Thermo ScientificTM TSQ EnduraTM triple quadrupole mass spectrometer . This method is not only less expensive but also less tedious compared to other methods .
準備方法
合成経路と反応条件
セコバルビタール-d5の合成には、セコバルビタール分子への重水素原子の組み込みが含まれます。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、反応における溶媒として重水素化メタノール(CD3OD)を使用することです。これにより、水素原子と重水素原子の交換が促進されます 。
工業生産方法
This compoundの工業生産は、通常、重水素化試薬と溶媒を使用した大規模合成を伴います。このプロセスは、最終製品の高収率と純度を確保するために最適化されています。 合成された化合物は、次に再結晶またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます 。
化学反応の分析
反応の種類
セコバルビタール-d5は、非重水素化された対応物と同様に、次を含むさまざまな化学反応を起こします。
酸化: this compoundは、対応するカルボン酸を形成するように酸化できます。
還元: 還元反応は、this compoundを対応するアルコールに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化はカルボン酸をもたらす可能性があり、還元はアルコールを生成する可能性があります 。
科学研究の応用
This compoundは、特に次のような分野で科学研究で広く使用されています。
化学: セコバルビタールおよび関連化合物の定量化のための分析化学における内部標準として。
生物学: 生物学的システムにおけるセコバルビタールの代謝と分布を理解するための薬物動態研究で使用されます。
医学: 生物学的サンプルにおけるセコバルビタールを検出および定量化するために、臨床毒性学および法医学分析で使用されます。
類似化合物との比較
Secobarbital-d5 can be compared with other deuterated barbiturates, such as:
These compounds are also used as internal standards in analytical methods. The uniqueness of secobarbital-d5 lies in its specific application for the quantification of secobarbital, providing accurate and reliable results in various analytical and research settings .
特性
IUPAC Name |
5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKPCNLIDLUMF-HHEIPOTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345209 | |
| Record name | Secobarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-97-6, 130221-73-7 | |
| Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secobarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secobarbital-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 145243-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



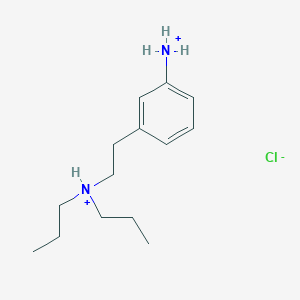


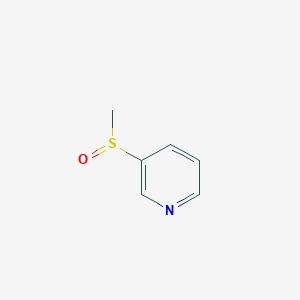

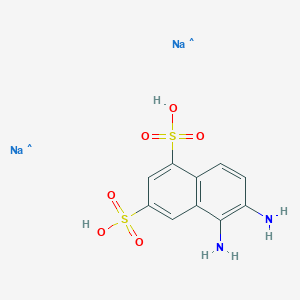
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/no-structure.png)
